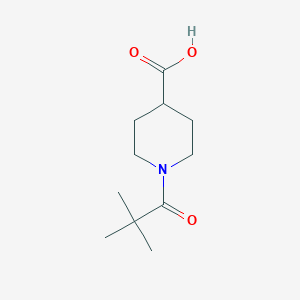

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIINYKWACEMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368981 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147958-90-5 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "know your molecule" has never been more critical. Small molecule building blocks, such as this compound, are fundamental scaffolds in the synthesis of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The specific N-acylation with a bulky, lipophilic 2,2-dimethylpropanoyl (pivaloyl or tert-butylcarbonyl) group significantly influences the molecule's three-dimensional shape, lipophilicity, and metabolic stability, while the carboxylic acid at the 4-position provides a crucial handle for ionization and further chemical modification.

Understanding the core physical properties of this compound is not a mere academic exercise; it is a prerequisite for successful drug development.[3][4] These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and formulation feasibility.[5][6] This guide provides an in-depth analysis of the key physical properties of this compound, grounded in both theoretical principles and field-proven experimental methodologies. We will explore not just the "what" but the "why" and "how" of physicochemical characterization, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Identity

The foundational step in characterizing any compound is confirming its structure and fundamental properties.

Caption: Chemical Structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉NO₃ | Calculated |

| Molecular Weight | 213.27 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 1-Pivaloylpiperidine-4-carboxylic acid, N-Pivaloylisonipecotic acid | Common Nomenclature |

Crystalline State and Melting Point: A Barometer of Purity

The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid.[7] For a pure compound, the melting transition occurs over a sharp, well-defined temperature range (typically <2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon known as melting point depression.[8] This makes melting point determination an indispensable first-pass technique for quality control.

Experimental Protocol: High-Precision Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry and crystalline. If large crystals are present, gently grind them into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[9]

-

Press the open end of a glass capillary tube into the powder. A small amount of sample (2-3 mm in height) is sufficient.[8][10]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the sealed end.[10]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary into the heating block of the apparatus.

-

Rapid Ramp (Scouting): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to establish a rough range.[10]

-

Slow Ramp (for Accuracy): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin a new measurement with a fresh sample, heating at a slow, controlled rate of 1-2 °C per minute.[9]

-

Causality: A slow heating rate is essential to ensure the temperature of the sample and the thermometer remain in thermal equilibrium, preventing an overestimation of the melting point.[8]

-

-

Data Recording:

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

Caption: Standard workflow for accurate melting point determination.

Comparative Melting Point Data

While specific, publicly available melting point data for this compound is limited, we can analyze related structures to provide context.

Table 2: Melting Points of N-Acyl Piperidine-4-Carboxylic Acids

| Compound | N-Substituent | Melting Point (°C) | Source |

| Piperidine-4-carboxylic acid | -H | 336 | [11] |

| 1-Acetylpiperidine-4-carboxylic acid | -COCH₃ | 180-184 | [12] |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | -COOC(CH₃)₃ (Boc) | 148-153 | [13] |

| This compound | -COC(CH₃)₃ (Pivaloyl) | Data not publicly available | N/A |

Insight: The parent compound has a very high melting point, likely due to strong intermolecular hydrogen bonding in a zwitterionic crystal lattice. N-acylation prevents zwitterion formation and introduces sterically hindering groups, which disrupts crystal packing and significantly lowers the melting point, as seen with the acetyl and Boc derivatives. It is expected that the target compound will have a melting point in a similar range (likely 140-190 °C).

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract.[6][14][15] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[16][17] For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH.

Theoretical Insight: pH-Dependent Solubility

The carboxylic acid group exists in equilibrium between its neutral, less soluble form (R-COOH) at low pH and its ionized, more soluble carboxylate form (R-COO⁻) at high pH. The total measured solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. This relationship is dictated by the Henderson-Hasselbalch equation, showing that solubility increases dramatically as the pH rises above the compound's pKa.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][18]

-

Preparation:

-

Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) as recommended by regulatory guidelines.[17][19]

-

Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[15]

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium.[19]

-

Trustworthiness: Equilibrium is not assumed. It must be verified by sampling at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the measured concentration has reached a stable plateau.[19]

-

-

Phase Separation & Analysis:

-

Separate the undissolved solid from the saturated solution via centrifugation or filtration. This step must be performed carefully to avoid carryover of solid particles, which would artificially inflate the result.[18]

-

Carefully collect an aliquot of the clear supernatant.

-

Measure the final pH of the saturated solution to confirm it has not shifted.[17]

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Acidity Constant (pKa): The Key to Ionization State

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the compound is 50% ionized. For a carboxylic acid, it governs the ratio of the neutral (R-COOH) to the anionic (R-COO⁻) form. This ratio is critical, as it influences solubility, lipophilicity, and the ability to cross biological membranes.

Caption: Acid-base equilibrium of the carboxylic acid moiety.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[20][21]

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, 10).[21]

-

Prepare a solution of the compound in water or a water/co-solvent mixture if solubility is low. A typical concentration is around 1 mM.[21][22]

-

Expertise: Purge the solution with an inert gas like nitrogen or argon to remove dissolved CO₂, which can interfere with the titration by forming carbonic acid.[20][23] Maintain a constant ionic strength using a background electrolyte like KCl (0.15 M).[21]

-

-

Titration Procedure:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

If starting with the neutral acid, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.[21] This point corresponds to the midpoint of the flattest "buffer" region of the curve.

-

Predicted pKa Value

The pKa of the parent piperidine-4-carboxylic acid is complex due to its zwitterionic nature. However, upon N-acylation, the piperidine nitrogen is no longer basic, and the compound behaves as a simple carboxylic acid. The pKa of similar small-molecule carboxylic acids is typically in the range of 3.5-5.0. For example, the carboxylic acid pKa in related pyrrole-imidazole polyamides was determined to be around 3.6.[23] The electron-withdrawing nature of the amide carbonyl group is expected to slightly acidify the carboxylic acid proton, placing the pKa of this compound likely in the range of 3.5 to 4.5 .

Conclusion: A Framework for Rational Drug Design

References

- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sharma, R. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Gester, S., Lamer, T., & Seidel-Morgenstern, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development.

- Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.

- ScienceDirect. (2024). Physical properties of drug: Significance and symbolism. ScienceDirect.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- Vernier. (n.d.). Melting Point. Vernier.

- University of Alberta. (n.d.).

- Gavande, N., et al. (2022).

- Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Berkowski, K., & Huang, E. (2010). Melting Point | MIT Digital Lab Techniques Manual. YouTube.

- Sugano, K. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Arizona State University. (n.d.). Experiment 1 - Melting Points. ASU Chemistry.

- Molecules. (2022).

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

- World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO.

- Wang, Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters.

- Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. U.S.

- Ghori, F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Sigma-Aldrich. (n.d.). 1-Acetylpiperidine-4-carboxylic acid 97. Sigma-Aldrich.

- Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Stenutz.

- Data Catalyst One. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. raytor.com [raytor.com]

- 7. mt.com [mt.com]

- 8. ursinus.edu [ursinus.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. piperidine-4-carboxylic acid [stenutz.eu]

- 12. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. fda.gov [fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. who.int [who.int]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Pivaloyl)piperidine-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(pivaloyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, detailed spectroscopic characterization, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of 1-(Pivaloyl)piperidine-4-carboxylic Acid

Piperidine derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous approved drugs.[1] The piperidine ring provides a conformationally restricted scaffold that can be strategically functionalized to optimize binding to biological targets. 1-(Pivaloyl)piperidine-4-carboxylic acid, also known as N-pivaloyl-isonipecotic acid, is a valuable derivative that combines the piperidine-4-carboxylic acid core with a pivaloyl protecting group on the nitrogen atom.

The pivaloyl group (trimethylacetyl) is a bulky acyl protecting group that offers significant steric hindrance.[2] This property is advantageous in directing reactions to other parts of the molecule and can influence the stereochemical outcome of synthetic transformations.[2] Furthermore, the pivaloyl group is known for its stability under a range of reaction conditions, yet it can be removed when necessary, typically under basic or acidic hydrolysis.[3] This balance of stability and controlled cleavage makes it a strategic choice in multi-step syntheses.[2] The carboxylic acid moiety at the 4-position of the piperidine ring serves as a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the construction of complex molecular architectures.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of 1-(pivaloyl)piperidine-4-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | Calculated |

| Molecular Weight | 213.27 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents.[5] | [5] |

| pKa | Carboxylic acid: ~4-5; Conjugate acid of piperidine nitrogen: Significantly reduced due to the electron-withdrawing pivaloyl group. | Estimated |

Synthesis of 1-(Pivaloyl)piperidine-4-carboxylic Acid

The synthesis of 1-(pivaloyl)piperidine-4-carboxylic acid is typically achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with pivaloyl chloride. This reaction is a standard procedure for the formation of amides from amines and acid chlorides.

Reaction Scheme

Caption: Synthesis of 1-(pivaloyl)piperidine-4-carboxylic acid.

Experimental Protocol

This protocol describes a robust and scalable method for the preparation of 1-(pivaloyl)piperidine-4-carboxylic acid.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Pivaloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 equivalent).

-

Dissolution: Add anhydrous dichloromethane to the flask and stir to form a suspension.

-

Base Addition: Add triethylamine (2.2 equivalents) to the suspension. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred suspension. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-(pivaloyl)piperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is essential as pivaloyl chloride is sensitive to moisture.

-

Stoichiometry of Base: An excess of triethylamine is used to ensure complete neutralization of the generated HCl and to drive the reaction to completion.

-

Controlled Addition of Pivaloyl Chloride: Slow, dropwise addition at low temperature prevents a rapid, uncontrolled exothermic reaction.

Spectroscopic Characterization

The structural confirmation of the synthesized 1-(pivaloyl)piperidine-4-carboxylic acid is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~3.9 - 4.2 | m | 2H | Piperidine H2, H6 (axial) |

| ~2.9 - 3.2 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~2.5 | m | 1H | Piperidine H4 |

| ~1.8 - 2.0 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.6 - 1.8 | m | 2H | Piperidine H3, H5 (equatorial) |

| 1.25 | s | 9H | -C(CH₃)₃ |

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~177 | -C=O (amide) |

| ~79 | -C (CH₃)₃ |

| ~45 | Piperidine C2, C6 |

| ~41 | Piperidine C4 |

| ~28 | Piperidine C3, C5 |

| ~27 | -C(C H₃)₃ |

Interpretation:

-

The broad singlet around 12.0 ppm in the ¹H NMR spectrum is characteristic of a carboxylic acid proton.[6]

-

The singlet at 1.25 ppm integrating to 9 protons confirms the presence of the tert-butyl group of the pivaloyl moiety.

-

The complex multiplets in the range of 1.6 to 4.2 ppm correspond to the protons of the piperidine ring. The steric bulk of the pivaloyl group can lead to distinct signals for axial and equatorial protons.

-

In the ¹³C NMR spectrum, the two carbonyl carbons (carboxylic acid and amide) are expected to appear downfield around 177-178 ppm.[7] The quaternary carbon and the methyl carbons of the pivaloyl group will also be clearly identifiable.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Strong | C=O stretch (amide) |

| ~1480, 1400 | Medium | C-H bend (aliphatic) |

| ~1230 | Strong | C-O stretch (carboxylic acid) |

Interpretation:

-

The very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3]

-

Two distinct and strong carbonyl stretching absorptions are expected: one for the carboxylic acid C=O around 1730 cm⁻¹ and another for the tertiary amide C=O around 1620 cm⁻¹.[8] The presence of both is a key indicator of the successful synthesis.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 214.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₃⁺: 214.1438) |

| 236.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₃⁺: 236.1257) |

| 129.08 | [M - pivaloyl group + H]⁺ (Fragment) |

| 85.06 | [Pivaloyl cation]⁺ (Fragment) |

Interpretation:

-

High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy.

-

The fragmentation pattern will likely show the loss of the pivaloyl group, providing further structural evidence.

Applications in Drug Discovery

1-(Pivaloyl)piperidine-4-carboxylic acid is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Role as a Key Intermediate

The piperidine-4-carboxylic acid scaffold is present in a variety of biologically active compounds, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The N-pivaloyl group provides a stable, sterically demanding substituent that can be used to probe the binding pocket of a target protein.

Caption: Synthetic utility of 1-(pivaloyl)piperidine-4-carboxylic acid.

For instance, in the development of enzyme inhibitors, the pivaloyl group can occupy a hydrophobic pocket, while the rest of the molecule interacts with other regions of the active site. The carboxylic acid can be coupled with various amines to introduce diversity and optimize binding affinity and selectivity.

Conclusion

1-(Pivaloyl)piperidine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers a unique combination of a stable, sterically demanding protecting group and a readily functionalizable carboxylic acid. This technical guide provides a solid foundation for researchers to confidently synthesize, characterize, and strategically employ this compound in the development of the next generation of therapeutics.

References

- Vertex AI Search.

- TCI Chemicals. Protecting Agents.

- Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Gharpure, S. J., et al.

- Wikipedia. Pivalic acid.

- Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

- Baran, P. S., Guerrero, C. A., & Corey, E. J. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Org. Lett., 2003, 5, 1999-2001.

- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. 2021.

- ChemBK. Piperidine-4-carboxylic acid or isonipecotic acid.

- University of Calgary. IR: carboxylic acids.

- ChemicalBook. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum.

- PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255.

- NIST. 1-Acetyl-4-piperidinecarboxylic acid - the NIST WebBook.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2024.

- ChemicalBook. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. 2026.

- Malaquin, Y., et al.

- ChemicalBook. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1.

- University of Wisconsin-Madison. IR handout.pdf.

- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.

- Solubility of Things. Piperidine-4-carboxylic acid hydrochloride | Solubility of Things.

- PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773.

- BLD Pharm. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm.

- ResearchGate.

- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.

- NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester - the NIST WebBook.

- Chemistry LibreTexts. 21.

- Stenutz, R. piperidine-4-carboxylic acid.

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid...

- Bouling Chemical Co., Limited. Piperidine-4-Carboxylic Acid | Properties, Uses, Safety, Sourcing in China.

- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. 2025.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

- Royal Society of Chemistry.

- CAS. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid - CAS Common Chemistry.

- Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6.25503-90-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 5. Isonipecotic Acid [jubilantingrevia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www1.udel.edu [www1.udel.edu]

A Technical Guide to 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's synthesis, properties, and applications, grounded in scientific integrity.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2][3] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity.[4] this compound, also known as N-pivaloyl isonipecotic acid, is a specialized derivative that offers unique advantages in the synthesis of complex drug candidates.

The incorporation of the pivaloyl (2,2-dimethylpropanoyl) group on the piperidine nitrogen serves a dual purpose. It acts as a sterically bulky, lipophilic protecting group that modulates the compound's overall physicochemical properties and also influences the reactivity of the piperidine nitrogen.[5] This guide will explore the synthesis, characteristics, and utility of this important synthetic intermediate.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are crucial for its application in synthesis, dictating reaction conditions, solubility, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 147958-90-5 | [6] |

| Molecular Formula | C₁₁H₁₉NO₃ | [7] |

| Molecular Weight | 213.27 g/mol | [7] |

| IUPAC Name | This compound | - |

| Synonyms | 1-Pivaloylpiperidine-4-carboxylic acid, N-Pivaloyl isonipecotic acid | [6] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Data not available; expected to be a solid at room temperature | - |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DCM, THF, and alcohols. | - |

Molecular Structure Diagram

The structure combines the rigid piperidine-4-carboxylic acid core with a bulky N-pivaloyl group.

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Acylation of Isonipecotic Acid

The most direct and common method for preparing the title compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This protocol is designed to be a self-validating system, with clear steps and rationales.

Causality Behind Experimental Choices:

-

Starting Material: Piperidine-4-carboxylic acid (Isonipecotic acid, CAS: 498-94-2) is a commercially available and relatively inexpensive starting material.[1][8][9]

-

Acylating Agent: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a highly reactive acylating agent that readily reacts with the secondary amine of the piperidine ring.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the formation of the piperidine hydrochloride salt.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants and facilitate the reaction without participating in it.

-

Workup: An acidic workup is employed to protonate the carboxylic acid, making it less water-soluble and allowing for its extraction into an organic solvent. This step also removes any remaining basic impurities.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq.).

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred suspension over 10-15 minutes. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Acidification: Upon completion, carefully add water to the reaction mixture. Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1M HCl. This ensures the product is in its carboxylic acid form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis and Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pivaloyl Group: A characteristic sharp singlet integrating to 9 protons will be observed around δ 1.2-1.3 ppm.

-

Piperidine Ring Protons: A series of multiplets will be present between δ 1.5 and 4.5 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be shifted downfield, likely appearing as two distinct sets of signals due to the restricted rotation of the bulky pivaloyl amide bond.

-

Methine Proton (Position 4): A multiplet (likely a tt - triplet of triplets) for the proton at the 4-position will be observed around δ 2.4-2.6 ppm.[11]

-

Carboxylic Acid Proton: A broad singlet will be visible far downfield, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid around 175-180 ppm and one for the amide around 170-175 ppm.

-

Pivaloyl Group: A quaternary carbon signal around 38-40 ppm and a methyl carbon signal around 27-29 ppm.

-

Piperidine Ring Carbons: Signals for the piperidine ring carbons will appear in the range of 25-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A very broad absorption from the carboxylic acid O-H group will be seen from approximately 2500-3300 cm⁻¹.[12][13]

-

C=O Stretches: Two strong, sharp carbonyl (C=O) stretching bands will be prominent. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, and the tertiary amide C=O stretch will appear at a lower wavenumber, typically around 1630-1660 cm⁻¹.[14]

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) mass spectrometry, the compound would be expected to show a prominent [M+H]⁺ ion at m/z 214.14 or an [M-H]⁻ ion at m/z 212.13.

-

Applications in Drug Development and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. Its structure provides a robust scaffold that medicinal chemists can elaborate upon to create novel drug candidates.

Role as a Versatile Synthetic Intermediate:

The compound offers two orthogonal points for chemical modification: the carboxylic acid and the piperidine ring itself, although the latter requires more forcing conditions due to the N-acylation.

-

Amide and Ester Formation: The carboxylic acid is a key handle for creating diverse libraries of compounds through amide bond formation or esterification.[15] This allows for the introduction of various functional groups to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

-

Modulation of Physicochemical Properties: The N-pivaloyl group imparts significant lipophilicity, which can be advantageous for improving cell membrane permeability. The steric bulk of the t-butyl group also restricts the conformational flexibility of the piperidine ring, which can be exploited to lock the molecule into a bioactive conformation, potentially increasing binding affinity to a target protein.[4]

Conceptual Application Workflow

Caption: Use of the title compound as a scaffold in drug discovery.

The piperidine scaffold is a key component in drugs targeting a multitude of conditions, including neurological disorders, cancer, and infectious diseases.[2][3] By using pre-functionalized building blocks like N-pivaloyl isonipecotic acid, drug discovery programs can accelerate the synthesis of complex molecules and more rapidly identify promising new therapeutic agents.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

2a biotech. (n.d.). 1-PIVALOYLPIPERIDINE-4-CARBOXYLIC ACID. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 14, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved January 14, 2026, from [Link]

-

R&D Chemicals. (n.d.). Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers. Retrieved January 14, 2026, from [Link]

-

Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 14, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved January 14, 2026, from [Link]

-

Ghorbani-Choghamarani, A., Taherinia, Z., & Abbasi Tyula, Y. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... ResearchGate. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved January 14, 2026, from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved January 14, 2026, from [Link]

-

Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved January 14, 2026, from [Link]

-

Chem-Impex International. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Retrieved January 14, 2026, from [Link]

-

Chem-Impex International. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for SID 180150, 1-(p-Aminophenethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester. Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. thieme-connect.de [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. scbt.com [scbt.com]

- 8. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid in Organic Solvents

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount.[1] Among these, solubility is a critical determinant of a compound's behavior in both biological and synthetic systems, influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy.[2][3] This guide provides a comprehensive technical overview of the solubility of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry due to its substituted piperidine core.

While specific, publicly available solubility data for this exact molecule is scarce, this guide will equip researchers, scientists, and drug development professionals with the foundational principles and robust methodologies required to predict, determine, and interpret its solubility in a range of common organic solvents. By combining theoretical structural analysis with field-proven experimental protocols, this document serves as a practical manual for characterizing this and similar novel chemical entities.

Molecular Structure:

-

IUPAC Name: this compound

-

Common Name: 1-pivaloylpiperidine-4-carboxylic acid

-

Molecular Formula: C₁₁H₁₉NO₃

-

Key Features: The molecule possesses a tertiary amide, a carboxylic acid, and a bulky, non-polar tert-butyl group. This combination of polar and non-polar moieties results in a complex solubility profile that is highly dependent on the nature of the solvent.

Part 1: Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must dissect its molecular structure to understand its potential interactions with a solvent.

Analysis of Molecular Structure and Intermolecular Forces

The structure of this compound presents a duality of polarity:

-

Polar Moieties:

-

Carboxylic Acid (-COOH): This is the most significant polar feature. The hydroxyl group (-OH) can act as a strong hydrogen bond donor , and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor . This group is highly polar and capable of strong dipole-dipole interactions. The presence of a carboxylic acid generally confers solubility in polar, protic solvents.

-

Tertiary Amide (-CONR₂): The carbonyl oxygen of the amide group is another effective hydrogen bond acceptor . While tertiary amides cannot donate hydrogen bonds, their polar nature contributes to solubility in polar solvents.[2]

-

-

Non-Polar Moieties:

-

Pivaloyl Group (-C(CH₃)₃): The tert-butyl group is a large, sterically hindering, and highly non-polar (lipophilic) moiety. It contributes significantly to the molecule's van der Waals interactions and will favor solubility in non-polar solvents.

-

Piperidine Ring: The saturated hydrocarbon backbone of the piperidine ring is also non-polar and contributes to the overall lipophilicity of the molecule.

-

Predicted Solubility Profile

Based on this structural analysis, we can predict the compound's general solubility behavior across a spectrum of organic solvents:

-

High Solubility Expected in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid and amide groups of the solute. A related compound, Boc-Piperidine-4-carboxylic Acid, shows good solubility in methanol.[4]

-

Moderate to Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid's hydroxyl group. However, the lack of a hydrogen-donating ability in the solvent might result in slightly lower solubility compared to protic solvents.

-

Low to Negligible Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The dominant polar characteristics of the carboxylic acid and amide groups are unlikely to be overcome by the non-polar interactions afforded by the pivaloyl group and piperidine ring. The energy required to break the strong solute-solute hydrogen bonds (especially the carboxylic acid dimers) will not be compensated by the weak solute-solvent interactions.

This predictive framework is a crucial first step, but for definitive characterization, experimental determination is essential.

Part 2: Gold-Standard Methodologies for Solubility Determination

For accurate and reliable solubility data, the Thermodynamic Shake-Flask Method is considered the gold standard.[5][6][7] It measures the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with the solid drug.[8]

The Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of clear glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[6][7] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[9]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially high results. Common methods include:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes) and collect the clear supernatant.

-

Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to separate the solid. Discard the initial few drops to saturate the filter and minimize drug binding.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][10] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.[10]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Part 3: Data Presentation and Interpretation

While experimental data is pending, we can construct a table based on the theoretical predictions to guide a researcher's expectations.

Predicted Solubility of this compound

| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Excellent H-bonding with both the carboxylic acid and amide groups. |

| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, strong H-bonding potential. | |

| Polar Aprotic | Acetone | 4.3 | Acceptor | Moderate | Good H-bond acceptor for the -COOH group, but less effective than protic solvents. |

| Ethyl Acetate | 4.4 | Acceptor | Moderate-Low | Lower polarity and less effective H-bond acceptor than acetone. | |

| Dichloromethane | 3.1 | Weak Acceptor | Low | Polarity is insufficient to effectively solvate the polar functional groups. | |

| Non-Polar | Toluene | 2.4 | None | Very Low | Solute-solute H-bonds are much stronger than weak van der Waals forces with solvent. |

| n-Hexane | 0.1 | None | Insoluble | Highly non-polar solvent cannot overcome the energy barrier to break solute H-bonds. |

Note: This table presents a predicted profile. Actual quantitative values must be determined experimentally.

Interpreting the Results

When analyzing the experimental data, the trends observed should align with the principles of intermolecular forces.

-

A steep drop in solubility when moving from polar protic (Methanol) to polar aprotic (Acetone) solvents would confirm the critical role of the carboxylic acid's hydrogen-donating ability in the solvation process.

-

The solubility in dichloromethane versus ethyl acetate will provide insight into the balance between the molecule's dipole moment and its hydrogen bonding potential.

-

Any measurable solubility in toluene would suggest that the non-polar pivaloyl group has a more significant influence than initially predicted, although this is unlikely to be substantial.

The relationship between solvent properties and the compound's functional groups can be visualized as follows:

Caption: Solute-Solvent Interaction Map.

Conclusion

The solubility of this compound is a complex interplay between its potent hydrogen-bonding functional groups (carboxylic acid and tertiary amide) and its significant non-polar hydrocarbon structure (pivaloyl group and piperidine ring). While a theoretical analysis strongly predicts a preference for solubility in polar protic solvents like methanol and ethanol, this guide underscores the absolute necessity of empirical measurement.

By employing the robust and reliable shake-flask method, researchers can obtain the precise, quantitative data essential for advancing drug development projects. This data is not merely a physical constant but a cornerstone for informed decisions in formulation, process chemistry, and preclinical assessment. The methodologies and principles detailed herein provide a self-validating framework for the confident and accurate characterization of this and other novel chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

- Rahman, M. M., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Savanic, A., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research.

- Fowles, D. J., et al. (2025). Physics-based solubility prediction for organic molecules. Chemical Reviews.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. who.int [who.int]

- 10. improvedpharma.com [improvedpharma.com]

The Pivaloyl Protector: An In-depth Technical Guide to its Stability and Strategic Use in Piperidine Derivatives

Introduction: The Strategic Imperative for Robust Protection in Piperidine Synthesis

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2] Its synthesis and functionalization are therefore critical endeavors in drug discovery and development. The secondary amine of the piperidine ring, a nucleophilic and basic center, often requires protection to ensure chemoselectivity during synthetic transformations at other positions of the molecule or on appended side chains. The choice of the protecting group is a pivotal decision, dictating the feasible reaction conditions and the overall efficiency of the synthetic route. An ideal protecting group should be easily introduced, stable under a wide range of reaction conditions, and readily cleaved under specific, mild conditions that do not compromise the integrity of the final molecule.

The pivaloyl (Piv) group, a sterically hindered acyl moiety, has emerged as a robust and reliable protecting group for the piperidine nitrogen. Its bulky tert-butyl substituent confers significant steric hindrance around the amide bond, rendering it exceptionally stable to a variety of reagents and reaction conditions that would readily cleave less hindered acyl or carbamate protecting groups. This guide provides an in-depth technical analysis of the stability of the N-pivaloyl protecting group in piperidine derivatives, offering field-proven insights into its strategic application, and detailed protocols for its use.

Chemical and Physical Properties of N-Pivaloyl Piperidine

The stability of the N-pivaloyl group is intrinsically linked to its structure. The presence of the quaternary tert-butyl group adjacent to the carbonyl function creates a sterically congested environment that shields the amide bond from nucleophilic attack and hydrolysis.

Diagram of N-Pivaloyl Piperidine Structure

Caption: Orthogonal strategy using Piv and Boc groups.

A common orthogonal pairing is the N-pivaloyl group with the N-Boc group. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) while the pivaloyl group remains intact. This allows for the selective functionalization of the newly deprotected amine. Subsequently, the pivaloyl group can be removed under more forcing conditions that would not have been compatible with the Boc group.

Experimental Protocols

The following protocols provide standardized procedures for the introduction and removal of the N-pivaloyl group on piperidine derivatives.

Protocol 1: N-Pivaloylation of Piperidine

This protocol describes a general procedure for the protection of the piperidine nitrogen using pivaloyl chloride.

Materials:

-

Piperidine derivative

-

Pivaloyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (1.2-1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of N-Pivaloyl Piperidine via Reduction with LiAlH₄

This protocol outlines the reductive cleavage of the N-pivaloyl group to yield the corresponding N-methylpiperidine derivative (if the starting pivaloyl group is considered as a masked methyl group after reduction).

Materials:

-

N-pivaloyl piperidine derivative

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of LiAlH₄ (2-3 eq) in anhydrous THF at 0 °C, add a solution of the N-pivaloyl piperidine derivative (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). [3]4. Stir the resulting granular precipitate vigorously for 15-30 minutes.

-

Add anhydrous MgSO₄ and continue stirring for another 15 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography or distillation as required.

Analytical Methods for Monitoring Stability

The stability of the N-pivaloyl group can be monitored using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the pivaloyl group and to detect any degradation. The tert-butyl group of the pivaloyl moiety gives a characteristic sharp singlet in the ¹H NMR spectrum around 1.2-1.3 ppm. [4][5][6][7]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the stability of N-pivaloyl piperidine derivatives in reaction mixtures and during stability studies. [8][9][10]It allows for the separation of the parent compound from any degradation products and their identification by mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method can be developed to quantify the N-pivaloyl piperidine derivative and its degradation products over time under various stress conditions. [10][11][12][13][14] Table 2: Characteristic Analytical Data for N-Pivaloyl Piperidine

| Technique | Observation |

| ¹H NMR | Characteristic singlet for the tert-butyl group at ~1.2-1.3 ppm. |

| ¹³C NMR | Carbonyl carbon signal at ~177 ppm; Quaternary carbon of the t-butyl group at ~38 ppm; Methyl carbons of the t-butyl group at ~28 ppm. |

| Mass Spec (EI) | Molecular ion peak; Characteristic fragmentation pattern. [15][16][17] |

Conclusion: A Robust and Versatile Tool for Piperidine Synthesis

The N-pivaloyl protecting group offers a compelling combination of robust stability and versatile cleavage options, making it a valuable tool for the synthesis of complex piperidine-containing molecules in drug discovery and development. Its resilience to a wide range of reaction conditions allows for greater flexibility in synthetic design and enables the implementation of effective orthogonal protection strategies. While its removal requires more forcing conditions than some other common protecting groups, this is often a desirable trade-off for its exceptional stability. A thorough understanding of its stability profile and the available methods for its introduction and cleavage, as outlined in this guide, will empower researchers to strategically employ the N-pivaloyl group to streamline their synthetic efforts and accelerate the discovery of new medicines.

References

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Retrieved from [Link]

- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). PubMed.

- D'Alonzo, D., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 17(7), 8498-8511.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI.

-

Piperidine. NIST WebBook. Retrieved from [Link]

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985).

- Organogel delivery vehicles for the stabilization of organolithium reagents. (2017). White Rose Research Online.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- Reactions of Titanium Hydrazides with Silanes and Boranes: N-N Bond Cleavage and N Atom Functionaliz

- Thermodynamic and Kinetic Stabilities of Al(III)

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

- Stability assessment of the selected Grignard reagents 2 q and 6 b. Concentration was determined by titration. (2017).

- Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025). PubMed.

- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (2005).

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (2018).

- HPLC study on stability of pyridoxal isonicotinoyl hydrazone. (2005). PubMed.

- Diboron Reagents in N−N Bond Cleavage of Hydrazines, N‐Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025).

-

Piperidine, 1-pentyl-. NIST WebBook. Retrieved from [Link]

-

N-Phenylpiperidine. NIST WebBook. Retrieved from [Link]

- Cleavage of carbon–silicon bonds by lithium aluminium hydride in tetrahydrofuran. (1968). Journal of Organometallic Chemistry.

-

Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]

- Cleavage of N ',N '-dialkylhydrazides with PhI(OH)OTs. (2000).

- Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic. Acids. (1947).

- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad

-

Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]

- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formul

- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).

- Strong Reductions using Lithium Aluminum Hydride (LAH). (2018). YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. mdpi.com [mdpi.com]

- 13. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. Piperidine [webbook.nist.gov]

- 16. Piperidine, 1-pentyl- [webbook.nist.gov]

- 17. N-Phenylpiperidine [webbook.nist.gov]

The Strategic Role of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of contemporary drug design, prized for its conformational rigidity and synthetic versatility. Within this privileged scaffold, 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid, also known as 1-pivaloyl-piperidine-4-carboxylic acid, has emerged as a critical building block in the synthesis of complex therapeutic agents. This technical guide provides an in-depth analysis of its strategic importance in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile intermediate. Particular emphasis will be placed on the influence of the N-pivaloyl group on the molecule's conformational preferences and its utility in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will also feature detailed synthetic protocols and explore the structure-activity relationships of its derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of desirable characteristics, including a stable chair conformation that allows for the precise spatial orientation of substituents, a feature critical for optimizing interactions with biological targets.[2] The nitrogen atom within the piperidine ring provides a handle for modifying a molecule's physicochemical properties, such as solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile.[3]

N-substitution of the piperidine ring is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. The choice of the N-substituent can profoundly impact a compound's affinity for its target, its selectivity over other biological targets, and its absorption, distribution, metabolism, and excretion (ADME) properties. Among the various N-acyl derivatives, this compound offers a unique combination of steric bulk and chemical stability, making it a valuable tool for medicinal chemists.

Physicochemical Properties and Synthetic Considerations

Key Physicochemical Characteristics

The defining features of this compound are the N-pivaloyl group and the C-4 carboxylic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | Santa Cruz Biotechnology[4][5] |

| Molecular Weight | 213.27 g/mol | Santa Cruz Biotechnology[4][5] |

The pivaloyl group, with its sterically demanding tert-butyl moiety, significantly influences the conformational equilibrium of the piperidine ring. This steric hindrance can lock the ring in a preferred chair conformation, thereby reducing the molecule's conformational flexibility. This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

The carboxylic acid at the C-4 position is a versatile functional group that can participate in various biological interactions, including hydrogen bonding and salt bridge formation.[6] It also serves as a key synthetic handle for further molecular elaboration.

Synthesis of this compound

The synthesis of the title compound typically starts from the commercially available piperidine-4-carboxylic acid (isonipecotic acid). A general and efficient method involves a two-step process: N-acylation followed by optional ester hydrolysis if the starting material is an ester.

A plausible synthetic route is outlined below:

Caption: General synthetic scheme for this compound.

Experimental Protocol: N-Acylation of Piperidine-4-carboxylic Acid

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

-

Piperidine-4-carboxylic acid

-

Pivaloyl chloride

-

Triethylamine or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 to 1.5 equivalents) to the suspension and stir for 10-15 minutes.

-

Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain pure this compound.

Role in Medicinal Chemistry: A Versatile Scaffold and Intermediate

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications at both the nitrogen and the carboxylic acid positions.

The N-Pivaloyl Group: A Modulator of Physicochemical and Pharmacokinetic Properties

The N-pivaloyl group is more than just a protecting group; it plays a crucial role in shaping the pharmacological profile of a drug candidate.

-